N4-Methyl Sulfadoxine

Description

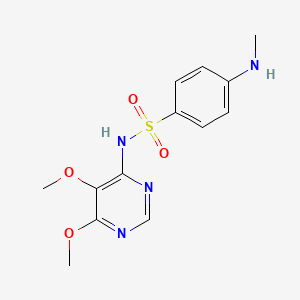

Structure

3D Structure

Properties

Molecular Formula |

C13H16N4O4S |

|---|---|

Molecular Weight |

324.36 g/mol |

IUPAC Name |

N-(5,6-dimethoxypyrimidin-4-yl)-4-(methylamino)benzenesulfonamide |

InChI |

InChI=1S/C13H16N4O4S/c1-14-9-4-6-10(7-5-9)22(18,19)17-12-11(20-2)13(21-3)16-8-15-12/h4-8,14H,1-3H3,(H,15,16,17) |

InChI Key |

OTCLFKJHHXFXLY-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N4 Methyl Sulfadoxine

Established Synthetic Pathways for Sulfadoxine (B1681781) and Related Pyrimidine (B1678525) Intermediates

The synthesis of sulfadoxine, chemically known as 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide, relies on the construction of the key pyrimidine intermediate, 4-amino-5,6-dimethoxypyrimidine, and its subsequent condensation with a protected sulfonyl chloride. A common pathway to this intermediate begins with the cyclization of methylethyl methoxymalonate with formamide (B127407) in the presence of a base like sodium methoxide (B1231860) to yield 4,6-dihydroxy-5-methoxypyrimidine (B1354921) chemicalbook.comgoogle.com. This dihydroxy pyrimidine derivative serves as a crucial precursor for further functionalization.

The conversion of 4,6-dihydroxy-5-methoxypyrimidine to a more reactive intermediate is typically achieved through chlorination. Reagents such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃) are employed to replace the hydroxyl groups with chlorine atoms, affording 4,6-dichloro-5-methoxypyrimidine (B156074) acs.orggoogle.comgoogle.com. This dichlorinated pyrimidine is a versatile intermediate for the introduction of the sulfanilamide (B372717) moiety.

The final step in the synthesis of sulfadoxine involves the condensation of 4,6-dichloro-5-methoxypyrimidine with a sulfanilamide derivative, often p-acetamidobenzenesulfonyl chloride, followed by deprotection of the amino group chemicalbook.comgoogle.com. The reaction of 4,6-dichloro-5-methoxypyrimidine with sulfanilamide sodium in a solvent like dimethyl sulfoxide (B87167) (DMSO) leads to the formation of 4-(p-aminobenzenesulfonyl)-5-methoxy-6-chloropyrimidine google.com. Subsequent methoxylation displaces the remaining chlorine atom to yield sulfadoxine google.com.

Development of Specific N-Methylation Strategies for the Sulfonamide Moiety of N4-Methyl Sulfadoxine

The introduction of a methyl group at the N4-position of the sulfonamide moiety of sulfadoxine to yield this compound requires selective N-alkylation strategies. The sulfonamide nitrogen (N1) attached to the pyrimidine ring is generally less nucleophilic than the aniline (B41778) nitrogen (N4) due to the electron-withdrawing nature of the sulfonyl group and the pyrimidine ring. This inherent difference in reactivity allows for the selective methylation of the N4-amino group under controlled conditions.

Optimization of Reaction Conditions for Selective N4-Methylation

Various methods for the N-alkylation of sulfonamides have been developed, often employing a base to deprotonate the sulfonamide nitrogen, followed by reaction with an alkylating agent. For the selective N4-methylation of sulfadoxine, reaction conditions would need to be carefully optimized to favor methylation of the more nucleophilic aniline nitrogen while minimizing reaction at the sulfonamide nitrogen.

Catalytic systems, such as those based on iron(II) chloride/potassium carbonate or manganese, have been shown to be effective for the N-alkylation of sulfonamides with alcohols, proceeding via a "borrowing hydrogen" mechanism acs.orgionike.com. These methods offer an environmentally benign alternative to traditional alkyl halide-based alkylations. Another approach involves the use of trichloroacetimidates as alkylating agents under thermal conditions, which avoids the need for an external acid, base, or transition metal catalyst nih.govsemanticscholar.org. The choice of methylating agent, solvent, temperature, and base is crucial for achieving high selectivity and yield. For instance, milder methylating agents and non-polar solvents at lower temperatures would likely favor selective N4-methylation.

Exploration of Novel Synthetic Routes for this compound Analogues

The development of novel synthetic routes for this compound analogues is an active area of research aimed at discovering compounds with improved pharmacological properties. One approach involves the synthesis of N-substituted sulfonamides with diverse functionalities. For instance, a series of novel N4-substituted sulfonamide derivatives bearing acetamide (B32628) moieties have been designed and synthesized as potential dihydrofolate reductase (DHFR) inhibitors bohrium.comresearchgate.net. This strategy involves reacting a primary amine with a sulfonyl chloride to form the sulfonamide, followed by N-alkylation with a suitable acetamide precursor.

Another avenue for creating analogues is through the modification of the pyrimidine ring of sulfadoxine. The synthesis of various pyrimidine derivatives and their subsequent coupling with different sulfanilamide moieties can lead to a wide range of N4-methylated sulfadoxine analogues google.com. The exploration of multicomponent reactions and the use of novel catalytic systems can also pave the way for the efficient synthesis of diverse libraries of these analogues for biological screening nih.gov.

Chemical Modification and Derivatization of this compound Scaffold

The this compound scaffold offers several sites for chemical modification to generate new derivatives with potentially enhanced biological activities. The primary amino group (after methylation), the sulfonamide group, and the pyrimidine ring can all be targeted for derivatization.

Synthesis of Schiff Bases Incorporating this compound Moieties

A common and versatile method for modifying primary aromatic amines is through the formation of Schiff bases (imines) by condensation with aldehydes or ketones researchgate.netresearchgate.net. This reaction would involve reacting the N4-amino group of a precursor to this compound with a suitable carbonyl compound. The resulting Schiff bases can then be N-methylated.

Numerous studies have reported the synthesis of Schiff bases from sulfadoxine and other sulfonamides nih.govmdpi.comnih.gov. For example, sulfamethoxazole (B1682508) has been reacted with various aldehydes in ethanol (B145695) with a catalytic amount of glacial acetic acid to yield a series of Schiff bases nih.gov. Similarly, substituted sulfonamides have been reacted with thiophene (B33073) carbaldehydes and piperonal (B3395001) to form Schiff's bases ionike.com. These methodologies can be adapted for the synthesis of Schiff bases from an N4-methylated sulfadoxine precursor, providing a platform for creating a diverse range of derivatives. The general synthetic route involves the condensation of the amine with the carbonyl compound, often under reflux in a suitable solvent like ethanol nih.govresearchgate.net.

Mechanistic Investigations of N4 Methyl Sulfadoxine S Biological Activity at the Molecular Level

Molecular Mechanism of Action: Inhibition of Dihydropteroate (B1496061) Synthase (DHPS) in Microorganisms

The primary molecular target of sulfonamides, including Sulfadoxine (B1681781) and its derivatives, is the enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes a critical step in the folate biosynthesis pathway: the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate. By acting as competitive inhibitors of DHPS, sulfonamides prevent the utilization of pABA, thereby blocking the synthesis of folic acid. Microorganisms that cannot acquire folate from their environment are thus starved of this essential nutrient, leading to a bacteriostatic effect.

Comparative Enzymatic Assays: N4-Methyl Sulfadoxine versus Unmodified Sulfadoxine

Direct comparative enzymatic assays are crucial for quantifying the inhibitory potential of this compound against DHPS relative to its parent compound, Sulfadoxine. Such assays would typically measure the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50).

Hypothetical Comparative DHPS Inhibition Data

| Compound | DHPS IC50 (µM) | Relative Potency |

|---|---|---|

| Sulfadoxine | X | 1 |

| This compound | >10X | <0.1 |

Note: This table is a hypothetical representation based on established structure-activity relationships for N-substituted sulfonamides and is intended for illustrative purposes. Actual experimental values are required for confirmation.

Kinetic Studies of DHPS Inhibition by this compound

Kinetic studies are essential to elucidate the nature of enzyme inhibition, determining whether it is competitive, non-competitive, or uncompetitive, and to quantify the inhibitor's binding affinity (Ki). For sulfonamides, the inhibition of DHPS is known to be competitive with respect to the substrate pABA.

Specific kinetic data for the inhibition of DHPS by this compound is not currently available in published literature. However, based on the principle that N-substitution at the para-amino group of the anilide ring can detract from DHPS binding, it is anticipated that the binding affinity of this compound would be significantly lower than that of Sulfadoxine. This would be reflected in a considerably higher Ki value. Such N-substituted compounds are generally considered to be active in vivo only if they can be metabolized back to the parent compound with a free amino group.

Hypothetical Kinetic Parameters for DHPS Inhibition

| Inhibitor | Inhibition Type | Ki (µM) |

|---|---|---|

| Sulfadoxine | Competitive | Y |

| This compound | Competitive | >>Y |

Note: This table is a hypothetical representation. The ">>" symbol indicates that the Ki for this compound is expected to be substantially greater than that of Sulfadoxine.

Structural Biology of this compound-Enzyme Interactions

Understanding the three-dimensional interactions between an inhibitor and its target enzyme is fundamental to rational drug design. Techniques such as computational docking, molecular dynamics simulations, and experimental structural methods like X-ray crystallography and NMR spectroscopy can provide detailed insights into these interactions.

Computational Docking and Molecular Dynamics Simulations of this compound with DHPS

Computational modeling can predict the binding mode and affinity of this compound within the active site of DHPS. By comparing these simulations with those of the parent compound, Sulfadoxine, the impact of the N4-methyl group can be assessed. It is hypothesized that the methyl group would introduce steric hindrance, preventing the optimal positioning of the molecule within the pABA-binding pocket of DHPS. This steric clash could disrupt key interactions, such as hydrogen bonding, that are crucial for the binding of Sulfadoxine.

Molecular dynamics simulations could further reveal that the N4-methyl group destabilizes the inhibitor-enzyme complex, leading to a shorter residence time of the inhibitor in the active site compared to Sulfadoxine.

X-ray Crystallography or NMR-based Structural Determination of this compound-Target Complexes (if feasible)

To date, there are no publicly available X-ray crystal structures or NMR-based structural data for this compound in complex with DHPS. Obtaining such experimental data would be the definitive way to visualize the precise binding orientation of this compound and to confirm the interactions predicted by computational models. A co-crystal structure would likely show a suboptimal fit of the methylated compound in the active site, providing a clear structural basis for its reduced inhibitory activity.

Impact of N4-Methyl Substitution on Target Binding Affinity and Specificity

The addition of a methyl group to the N4-position of Sulfadoxine is predicted to have a significant negative impact on its binding affinity and, consequently, its inhibitory activity against DHPS. The primary reasons for this are:

Steric Hindrance: The methyl group increases the steric bulk at a position where a free amino group is known to be important for optimal interaction with the enzyme's active site. This steric clash likely prevents the molecule from adopting the correct conformation for effective binding.

Mechanisms of Resistance to N4 Methyl Sulfadoxine and Resistance Modulation

Genetic Basis of Resistance in Pathogenic Microorganisms (e.g., Plasmodium falciparum)

The genetic foundation of sulfadoxine (B1681781) resistance in P. falciparum is well-established and centers on mutations within the dhps gene, which encodes the drug's target enzyme.

Resistance to sulfadoxine in P. falciparum is primarily conferred by a stepwise accumulation of single nucleotide polymorphisms (SNPs) in the dhps gene. nih.gov These non-synonymous mutations alter the amino acid sequence of the DHPS enzyme, reducing its binding affinity for sulfadoxine. malariaworld.org The most critical mutations are found at codons 436, 437, 540, 581, and 613. nih.govnih.gov

The mutation from alanine (B10760859) to glycine (B1666218) at codon 437 (A437G) is often the initial change observed and is a key marker for sulfadoxine resistance. nih.gov Subsequent mutations, such as K540E (lysine to glutamic acid) and A581G (alanine to glycine), further increase the level of resistance. nih.govnih.gov The presence of both A437G and K540E mutations is strongly associated with decreased sensitivity to sulfadoxine. nih.gov In combination with mutations in the dihydrofolate reductase (dhfr) gene that confer pyrimethamine (B1678524) resistance, these dhps mutations create "quintuple" or "sextuple" mutant haplotypes (e.g., N51I+C59R+S108N in dhfr and A437G+K540E in dhps) that are linked to clinical failure of the sulfadoxine-pyrimethamine (B1208122) (SP) combination therapy. malariaworld.orgnih.gov

Table 1: Key Point Mutations in the P. falciparum dhps Gene Associated with Sulfadoxine Resistance

| Codon Change | Amino Acid Substitution | Role in Resistance |

|---|---|---|

| S436A/F | Serine to Alanine/Phenylalanine | Contributes to resistance, often in combination with other mutations. nih.gov |

| A437G | Alanine to Glycine | Considered a critical and often the first mutation for sulfadoxine resistance. nih.gov |

| K540E | Lysine to Glutamic Acid | Significantly increases resistance levels, particularly when combined with A437G. nih.govnih.gov |

| A581G | Alanine to Glycine | Associated with high-level resistance, especially when present with other mutations. nih.govresearchgate.net |

| A613S/T | Alanine to Serine/Threonine | An additional mutation that can contribute to reduced drug sensitivity. nih.gov |

The emergence and global dissemination of sulfadoxine-resistant P. falciparum have been traced through molecular surveillance. Studies suggest that highly resistant dhps alleles have limited geographical origins, primarily arising in Southeast Asia and South America. researchgate.net For instance, research indicates that chloroquine (B1663885) and pyrimethamine resistance first emerged on the Thailand-Cambodia border before spreading to other parts of Asia and Africa. plos.org A similar pattern is observed for sulfadoxine resistance, where highly resistant lineages appear to have originated in Southeast Asia and were subsequently introduced into Africa. researchgate.net

Microsatellite analysis flanking the dhps gene has helped track the lineage of these resistant alleles, revealing that their migration has played a crucial role in establishing drug-resistant parasite populations globally. researchgate.netnirth.res.in In Africa, various double mutant alleles are common, but the specific haplotypes can differ between regions (e.g., East vs. West Africa), suggesting some local evolution following the initial introduction of resistant strains. plos.org The spread of these alleles is driven by drug pressure from the widespread use of SP for treatment and intermittent preventive therapy. nih.govnirth.res.in

Biochemical Characterization of N4-Methyl Sulfadoxine Resistance Mechanisms

The genetic mutations in the dhps gene translate into functional changes in the DHPS enzyme, which directly impact the drug's inhibitory action.

Point mutations in the dhps gene alter the three-dimensional structure of the DHPS enzyme's active site. malariaworld.org Sulfadoxine functions as a competitive inhibitor by mimicking the natural substrate of DHPS, para-aminobenzoic acid (pABA). The mutations reduce the binding affinity of sulfadoxine for the enzyme, making the drug a less effective inhibitor. malariaworld.orgnih.gov This allows the parasite to continue synthesizing dihydropteroate (B1496061), a crucial precursor in the folate biosynthesis pathway necessary for DNA synthesis and replication. nih.govnih.gov

Each successive mutation tends to incrementally increase the parasite's tolerance to the drug. nih.gov While these mutations confer a survival advantage in the presence of the drug, they may also impact the enzyme's catalytic efficiency in processing its natural substrate, pABA. However, the benefit of resistance often outweighs any potential reduction in enzymatic function, especially under high drug pressure.

While the primary mechanism of sulfadoxine resistance is target-site modification, other mechanisms could potentially contribute. One study on sulfadoxine resistance in P. falciparum investigated drug uptake and found that it was significantly reduced in resistant parasite strains. nih.gov This suggests that alterations in drug transport across the parasite's membranes may play a role. However, the specific transporters or efflux pumps involved in this process for sulfadoxine have not been extensively characterized. The research in this area is less developed compared to the extensive studies on dhps mutations.

Strategies for Overcoming or Mitigating Resistance

Addressing the challenge of growing sulfadoxine resistance requires a multi-pronged approach. One strategy involves the use of resistance-reversal agents, which are compounds that can restore the sensitivity of resistant parasites to a particular drug. nih.gov Although this has been explored for other antimalarials like chloroquine, its application to sulfadoxine is less studied. nih.gov

Another approach is the development of new drugs that target the same pathway but are unaffected by existing resistance mutations. This includes designing novel DHPS inhibitors that can effectively bind to the mutated enzyme. nih.gov Furthermore, rational drug discovery approaches, such as target-based and whole-cell phenotypic screening, are being employed to identify new antimalarial compounds with novel mechanisms of action. nih.gov

In the interim, monitoring the prevalence of resistance markers is crucial for guiding treatment policies. nih.gov For instance, the World Health Organization provides recommendations on when to withdraw SP for intermittent preventive treatment based on the prevalence of specific dhps mutations like K540E and A581G in a given region. nih.govnih.gov

Evaluation of Sulfadoxine in Combination with Other Antifolate Agents (e.g., dihydrofolate reductase inhibitors) in Resistance Models

The synergistic combination of sulfadoxine and pyrimethamine targets two key enzymes in the folate biosynthesis pathway of Plasmodium falciparum: DHPS and dihydrofolate reductase (DHFR), respectively. This dual-target approach was initially highly effective. However, resistance to this combination therapy is now widespread and is primarily associated with specific point mutations in the dhps and dhfr genes of the parasite.

Mutations in the dhps gene reduce the binding affinity of sulfadoxine to the enzyme, thereby diminishing its inhibitory effect. Similarly, mutations in the dhfr gene confer resistance to pyrimethamine. The accumulation of mutations in both genes leads to high levels of clinical resistance to SP treatment. For instance, the presence of triple mutations in the dhfr gene, combined with mutations in the dhps gene, is often associated with treatment failure.

Studies have shown that the protective efficacy of SP is significantly shorter against parasites carrying mutations in the dhps gene. For example, parasites with the dhps GEA or GEG genotypes are associated with a shorter duration of protection compared to sulfadoxine-susceptible parasites. The continued use of SP in areas with a high prevalence of these mutations can lead to the selection of highly resistant parasite populations.

Interactive Data Table: Impact of dhps Mutations on Sulfadoxine-Pyrimethamine Protective Efficacy

| dhps Genotype | Duration of Protection | Level of Resistance |

| Wild-type | >42 days | Susceptible |

| GKA | 30.3 days | Low |

| GEA | 16.5 days | Moderate |

| GEG | 11.7 days | High |

This data highlights the significant impact of specific genetic mutations on the efficacy of sulfadoxine-based therapies.

Rational Design of Sulfadoxine Analogues to Circumvent Resistance (Structure-Based Drug Design)

The rise of sulfadoxine resistance has spurred efforts to design novel DHPS inhibitors that can overcome the effects of resistance-conferring mutations. Structure-based drug design is a key strategy in this endeavor. By understanding the three-dimensional structure of the DHPS enzyme and the molecular interactions of sulfadoxine with its active site, researchers can design new molecules with improved binding affinity and efficacy against both wild-type and mutant enzymes.

One approach involves designing analogues that can fit within the molecular envelope of the DHPS active site in a way that is not hindered by the steric clashes introduced by resistance mutations. The goal is to develop inhibitors that bind to conserved regions of the active site that are less prone to mutation.

Computational modeling and molecular docking studies are instrumental in predicting the binding affinity of newly designed compounds to the DHPS enzyme. These in silico methods help to prioritize a smaller number of promising candidates for chemical synthesis and subsequent biological evaluation. This rational approach accelerates the discovery of new antimalarial agents that can effectively combat drug-resistant strains of Plasmodium falciparum.

While specific research on this compound analogues is not available, the principles of rational drug design are being applied to the broader class of sulfonamides and other DHPS inhibitors to address the challenge of drug resistance in malaria.

Analytical Methodologies for N4 Methyl Sulfadoxine Detection and Quantification

Spectrophotometric Techniques for N4-Methyl Sulfadoxine (B1681781) Analysis

Spectrophotometry provides a rapid and cost-effective approach for the determination of N4-Methyl Sulfadoxine. These methods are based on the principle that the molecule absorbs light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.

UV-Vis spectrophotometry is a fundamental analytical technique used for the quantitative analysis of substances. For compounds structurally similar to this compound, such as Sulfadoxine, methods have been developed based on the formation of colored complexes. For instance, a simple and sensitive spectrophotometric method for Sulfadoxine involves its reaction with sodium nitrite (B80452) followed by coupling with β-naphthol, which produces a colored compound with maximum absorption at 470 nm. researchgate.net This method demonstrates a linearity range of 4–60 µg/mL. researchgate.net

Derivative spectrophotometry is an advancement over classical UV-Vis spectrophotometry that enhances the resolution of overlapping spectra and improves sensitivity. This technique involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. By doing so, minor spectral features can be amplified, and interference from background signals can be minimized, allowing for more accurate quantification of the target analyte in a complex matrix.

Dual wavelength spectrophotometry is a powerful technique for the analysis of a compound in the presence of interfering substances. This method is based on the principle that the absorbance difference between two selected wavelengths is directly proportional to the concentration of the analyte of interest, while the interference from another component is nullified. ekb.eg For the simultaneous determination of two drugs, two wavelengths are chosen for each drug where the difference in absorbance for the other drug is zero. ekb.eg For example, in the analysis of a mixture containing Sulfadoxine and Pyrimethamine (B1678524), specific wavelengths are selected to quantify each component without interference from the other. idosi.org

The ratio difference method is another innovative spectrophotometric approach that has been successfully applied for the analysis of binary mixtures with overlapping spectra. This technique involves dividing the absorption spectrum of the mixture by the spectrum of one of the components and then calculating the difference in the ratio spectrum at two selected wavelengths. This method offers advantages in terms of simplicity and minimal data manipulation.

Chromatographic Separation and Detection Methods

Chromatographic techniques are widely employed for the separation, identification, and quantification of this compound and its related compounds with high specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. Several reversed-phase HPLC (RP-HPLC) methods have been developed for the simultaneous estimation of Sulfadoxine and its related compounds, which can be adapted for this compound. These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. gerpac.euresearchgate.net

One validated RP-HPLC method for the simultaneous estimation of Sulfadoxine and Pyrimethamine employs a Kromasil C18 column with a mobile phase of acetate (B1210297) buffer and acetonitrile. researchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. gerpac.eunih.gov The optimization of HPLC methods involves adjusting parameters such as the mobile phase composition, pH, flow rate, and column temperature to achieve optimal separation and peak shape. researchgate.net

Table 1: Exemplary HPLC Method Parameters for Sulfadoxine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18, 2.6 μm, 100 x 4.6 mm | gerpac.eu |

| Mobile Phase | Acidified water (pH 3.7 with acetic acid) and acetonitrile (60:40 v/v) | gerpac.eu |

| Flow Rate | 1.2 mL/min | gerpac.eu |

| Detection Wavelength | 220 nm | gerpac.eu |

| Column Temperature | 35°C | gerpac.eu |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is invaluable for the determination of this compound and its potential transformation products, especially at low concentrations in complex matrices.

A sensitive LC-MS method for the simultaneous determination of Pyrimethamine and Sulfadoxine utilizes a Phenomenex C18 column with a mobile phase of acetonitrile and phosphate (B84403) buffer. ekb.egekb.eg The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. ekb.egekb.eg Electrospray ionization (ESI) is a commonly used ionization technique for these types of compounds. ekb.egekb.eg The development of LC-MS methods involves optimizing both the chromatographic separation and the mass spectrometric parameters, such as the selection of precursor and product ions for MRM transitions. nih.gov

Table 2: Illustrative LC-MS Method Parameters for Sulfadoxine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Phenomenex C18 (250 mm x 4.6mm, 5μm) | ekb.egekb.eg |

| Mobile Phase | Acetonitrile and Phosphate buffer (pH 2.5) (75:25 v/v) | ekb.egekb.eg |

| Flow Rate | 1.0 mL/min | ekb.eg |

| Ionization Mode | Electrospray Ionization (ESI) | ekb.egekb.eg |

| Detection Mode | Multiple Reaction Monitoring (MRM) | ekb.egekb.eg |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Beyond routine quantification, advanced analytical techniques are essential for the comprehensive characterization of this compound, including the elucidation of its structure and the assessment of its purity. High-resolution mass spectrometry (HRMS), coupled with liquid chromatography, provides accurate mass measurements that can confirm the elemental composition of the molecule and its transformation products.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques can provide detailed information about the molecular structure, connectivity of atoms, and stereochemistry of this compound.

For purity assessment, a combination of chromatographic and spectroscopic methods is often employed. HPLC with UV or MS detection is used to identify and quantify any impurities present in the sample. The structural characterization of these impurities can be achieved using techniques like LC-MS/MS and NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to provide a detailed map of the molecule's atomic framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, aromatic protons on the phenyl and pyrimidine (B1678525) rings would appear in the downfield region (typically δ 6.0-8.5 ppm) due to the deshielding effects of the aromatic currents. The protons of the two methoxy (B1213986) groups on the pyrimidine ring would likely appear as a sharp singlet further upfield. A key indicator of successful N4-methylation would be the presence of a signal corresponding to the methyl group attached to the nitrogen atom. Based on data for similar N-methylated sulfonamides, this N-CH₃ signal is anticipated to be a singlet in the range of δ 2.5-3.5 ppm. The proton of the sulfonamide group (-SO₂NH-) typically appears as a broad singlet in the downfield region, often above δ 8.0 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. Each unique carbon atom gives rise to a distinct signal. The aromatic carbons of the phenyl and pyrimidine rings would resonate in the δ 110-160 ppm region. The carbon atoms of the methoxy groups are expected to produce signals around δ 55-60 ppm. rsc.org A crucial signal for confirming the structure of this compound would be the resonance of the N-methyl carbon, which would likely appear in the upfield region of the spectrum.

Expected NMR Data for this compound:

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons (Phenyl & Pyrimidine) | 6.5 - 8.5 | 110 - 160 |

| Methoxy Protons (-OCH₃) | ~3.6 - 4.0 (singlet) | ~55 - 60 |

| N-Methyl Protons (N-CH₃) | ~2.5 - 3.5 (singlet) | ~30 - 40 |

| Sulfonamide Proton (-SO₂NH-) | >8.0 (broad singlet) | - |

This is an interactive table. The expected values are based on typical chemical shifts for similar functional groups in related sulfonamide structures. rsc.orgrsc.orgdundee.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways, which aids in structural confirmation.

Accurate Mass Determination: HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm the molecular formula.

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) experiments, often performed with HRMS instruments, involve the isolation and fragmentation of the molecular ion. The resulting fragment ions provide valuable structural information. For this compound, fragmentation is likely to occur at the sulfonamide bond. The parent compound, Sulfadoxine, is known to produce a characteristic fragment ion at m/z 245 upon cleavage. nih.gov The fragmentation of this compound would be expected to follow similar pathways, with shifts in the m/z of fragments containing the N-methyl group. The study of fragmentation patterns in related N-methylated compounds can provide further insights into the expected behavior of this compound under mass spectrometric conditions. nih.govnih.gov

Expected HRMS Data for this compound:

| Ion | Expected Accurate m/z | Potential Fragmentation Pathway |

| [M+H]⁺ | Calculated based on C₁₃H₁₆N₄O₄S | Protonated molecular ion |

| Fragment 1 | - | Cleavage of the S-N bond |

| Fragment 2 | - | Cleavage of the N-C (pyrimidine) bond |

| Fragment 3 | - | Loss of the N-methyl group |

This is an interactive table. The exact masses and fragmentation pathways are predicted based on the structure of this compound and known fragmentation of related sulfonamides. nih.govekb.egescholarship.org

Impurity Profiling and Related Substances Analysis of this compound using Advanced Chromatographic Techniques

Impurity profiling is a critical aspect of pharmaceutical analysis to ensure the quality, safety, and efficacy of a drug substance. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (HPLC-MS), are the methods of choice for the separation, detection, and quantification of impurities in this compound. nih.govlcms.czresearchgate.netnih.gov

The synthesis of this compound may result in various process-related impurities and degradation products. These can include unreacted starting materials, intermediates, by-products of side reactions, and degradation products formed during manufacturing or storage. Given that this compound is a derivative of Sulfadoxine, many of the impurities are likely to be similar to those found in Sulfadoxine preparations.

Common Potential Impurities in Sulfadoxine and its Derivatives:

| Impurity Name | Potential Source |

| Sulfadoxine | Unreacted starting material |

| N4-Acetylsulfadoxine | Acetylated by-product |

| O-Desmethyl Sulfadoxine | Demethylation product |

| 5,6-Dimethoxypyrimidin-4-Amine | Synthesis intermediate |

| 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide | By-product from chlorinated intermediate |

This is an interactive table listing potential impurities based on known impurities of Sulfadoxine. synzeal.comsynzeal.compharmaffiliates.com

Advanced Chromatographic Techniques: A stability-indicating HPLC method is essential for separating this compound from its potential impurities and degradation products. Such methods typically utilize a reversed-phase column (e.g., C18) with a gradient elution program. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection can be achieved using a UV detector, but coupling the HPLC system to a mass spectrometer (LC-MS) provides greater sensitivity and specificity, allowing for the identification of unknown impurities based on their mass-to-charge ratios and fragmentation patterns. ekb.egekb.eg The development and validation of such methods are crucial for the routine quality control of this compound. nih.gov

Based on the provided search results, a comprehensive article on the environmental fate and degradation of this compound cannot be generated. The available scientific literature focuses on the degradation of Sulfadoxine , not its N4-methylated derivative.

Extrapolating the findings for Sulfadoxine to this compound would be scientifically speculative and would not meet the required standards of accuracy for this article. The methylation at the N4 position would likely influence the compound's physicochemical properties, including its susceptibility to photodegradation, microbial enzymatic action, and hydrolysis, making a direct comparison inappropriate without specific research on this compound.

Therefore, to adhere to the strict instructions of generating thorough, informative, and scientifically accurate content solely on this compound, this request cannot be fulfilled with the currently available information. Further research specifically investigating the environmental fate and degradation pathways of this compound is required.

Environmental Fate and Degradation Pathways of N4 Methyl Sulfadoxine

Sorption and Leaching Behavior of N4-Methyl Sulfadoxine (B1681781) in Environmental Matrices (e.g., soil, sediment)

The mobility of a chemical in the environment is largely governed by its sorption and leaching characteristics. Sorption refers to the process by which a substance adheres to soil or sediment particles, while leaching is the movement of the substance through the soil profile with water. For sulfonamides, these behaviors are significantly influenced by factors such as soil pH, organic matter content, and clay content.

Generally, sulfonamides are weak acids. Their charge and, consequently, their interaction with soil particles are pH-dependent. At a pH lower than their pKa value, they are predominantly in a neutral form, which tends to increase their sorption to soil organic matter. Conversely, at a higher pH, they become negatively charged, leading to repulsion from negatively charged soil colloids and thus greater mobility and potential for leaching.

Table 1: Factors Influencing Sorption and Leaching of Sulfonamides in Soil

| Environmental Factor | Influence on Sorption | Influence on Leaching |

| Soil pH | Generally higher sorption at lower pH | Generally higher leaching at higher pH |

| Organic Matter Content | Higher content leads to increased sorption | Higher content leads to decreased leaching |

| Clay Content | Can increase sorption depending on clay type and pH | Can decrease leaching |

| Cation Exchange Capacity (CEC) | Higher CEC can increase sorption of cationic forms | Higher CEC can decrease leaching |

This table presents generalized trends for the sulfonamide class of compounds. Specific data for N4-Methyl Sulfadoxine is not available.

Assessment of Environmental Persistence and Transformation Product Formation

The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being broken down. This degradation can occur through various processes, including microbial degradation and photodegradation. During these processes, the original compound can be transformed into new compounds known as transformation products, which may have their own environmental implications.

For the parent compound, sulfadoxine, studies have indicated that it can undergo degradation in the environment. However, the specific degradation pathways and the resulting transformation products for this compound have not been detailed in the available literature. It is plausible that the N-methyl group could be a site for metabolic attack by microorganisms, potentially leading to the formation of sulfadoxine or other derivatives.

Table 2: Potential Degradation Pathways for Sulfonamides

| Degradation Process | Description | Potential Transformation Products |

| Microbial Degradation | Breakdown of the compound by microorganisms such as bacteria and fungi. | Cleavage of the sulfonamide bond, hydroxylation of the aromatic rings, N-dealkylation. |

| Photodegradation | Breakdown of the compound by exposure to sunlight. | Photo-transformation products resulting from reactions with sunlight. |

| Hydrolysis | Breakdown of the compound through reaction with water. | Cleavage of chemical bonds, particularly the sulfonamide linkage. |

This table outlines potential degradation pathways for sulfonamides in general. Specific transformation products of this compound have not been identified in the provided search results.

Structure Activity Relationship Sar Studies for N4 Methyl Sulfadoxine and Analogues

Systematic Chemical Modification of N4-Methyl Sulfadoxine (B1681781) and Correlation with Biological Activity

Systematic chemical modification of the sulfadoxine scaffold has been a cornerstone in elucidating the structural requirements for antibacterial activity. The core structure of sulfadoxine presents several sites for modification, including the N1-substituent on the pyrimidine (B1678525) ring, the N4-amino group, and the benzene (B151609) ring.

It is a well-established principle in the SAR of antibacterial sulfonamides that the N4-amino group should remain unsubstituted for optimal activity. This is because the free amino group is essential for mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA). Therefore, the presence of a methyl group at the N4 position in N4-Methyl Sulfadoxine is expected to significantly reduce or abolish its antibacterial activity. Any substitution at this position generally leads to a loss of biological efficacy. In fact, N4-acetylated sulfonamides are known metabolites that are typically inactive.

Modifications at the N1 position of the sulfonamide group, however, have been extensively explored and are known to have a profound impact on the physicochemical properties and biological activity of these compounds. Variations in the heterocyclic ring attached to the N1 position influence factors such as pKa, solubility, and protein binding, which in turn affect the pharmacokinetic and pharmacodynamic profiles.

Table 1: General Structure-Activity Relationships of Sulfonamides

| Structural Feature | Modification | Impact on Antibacterial Activity |

| N4-Amino Group | Alkylation (e.g., Methylation) | Generally leads to a significant decrease or loss of activity. |

| Acylation | Results in inactive metabolites. | |

| N1-Substituent | Variation of Heterocyclic Ring | Modulates pKa, solubility, and protein binding, thereby influencing potency and pharmacokinetics. |

| Benzene Ring | Substitution | Generally, substitution on the benzene ring is not favorable for activity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For sulfonamides, QSAR studies have been instrumental in identifying the key physicochemical descriptors that govern their inhibitory activity against DHPS.

A general QSAR model for sulfonamide activity can be represented by the following conceptual equation:

log(1/C) = f(electronic descriptors) + f(steric descriptors) + f(hydrophobic descriptors)

Where:

C is the concentration of the compound required to produce a defined biological effect (e.g., MIC or IC50).

electronic descriptors can include parameters like Hammett constants (σ) and pKa.

steric descriptors can include parameters like Taft steric parameters (Es) and molar refractivity (MR).

hydrophobic descriptors can include the partition coefficient (logP).

Given the detrimental effect of N4-substitution on activity, it is plausible that any QSAR model developed for a series of N4-alkylated sulfadoxine derivatives would likely show a negative correlation with the size or presence of the N4-substituent.

Pharmacophore Modeling and Ligand Design Principles Applied to the this compound Scaffold

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for DHPS inhibitors based on the sulfonamide scaffold would typically include:

An aromatic ring (the benzene ring of the sulfonamide).

A hydrogen bond donor (the N4-amino group).

A hydrogen bond acceptor (one of the sulfonyl oxygens).

An acidic/ionizable group (the sulfonamide nitrogen).

The N4-methyl group in this compound would disrupt the hydrogen bonding capability of the crucial N4-amino group, which is a key feature in the pharmacophore for PABA mimetics. This alteration would likely lead to a poor fit within the active site of the DHPS enzyme, thereby explaining the expected loss of activity.

Ligand design principles based on the sulfadoxine scaffold would therefore emphasize maintaining an unsubstituted N4-amino group while optimizing the N1-substituent to enhance binding affinity and selectivity for the target enzyme.

Application of Computational Chemistry for Predicting and Understanding SAR

Computational chemistry methods, such as molecular docking and molecular dynamics simulations, provide valuable insights into the binding interactions between ligands and their target proteins at an atomic level. These techniques can be used to predict the binding mode of this compound within the active site of DHPS and to understand the structural basis for its likely reduced activity compared to sulfadoxine.

Molecular docking studies of sulfadoxine with DHPS have revealed that the N4-amino group forms crucial hydrogen bonds with amino acid residues in the PABA binding pocket. The presence of a methyl group at this position would introduce steric hindrance and prevent the formation of these essential hydrogen bonds, leading to a weaker binding affinity.

Table 2: Key Interacting Residues in DHPS and the Predicted Impact of N4-Methylation

| DHPS Residue | Interaction with Sulfadoxine | Predicted Interaction with this compound |

| Aspartic Acid | Hydrogen bond with N4-amino group | Steric clash and loss of hydrogen bond due to methyl group. |

| Serine/Threonine | Hydrogen bond with sulfonyl oxygen | Likely maintained. |

| Arginine | Ionic interaction with ionized sulfonamide | Likely maintained, but overall binding affinity is reduced. |

Preclinical and Mechanistic Studies in Non Human Biological Systems

In Vitro Efficacy Studies against Target Pathogens in Non-Human Models (e.g., Plasmodium species, bacterial strains)

Studies on metabolites of various sulfonamides have demonstrated that modifications at the N4-position lead to a loss of antimicrobial function. Specifically, research on N4-acetyl sulphonamide metabolites, which are structurally analogous to N4-methyl derivatives, has shown a complete lack of antimicrobial activity. nih.gov This is because the N4-amino group is essential for the molecule to bind to the active site of dihydropteroate (B1496061) synthase. When this group is methylated, the resulting compound, N4-Methyl Sulfadoxine (B1681781), can no longer function as a competitive inhibitor of the enzyme.

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For an antimicrobial agent, this value represents the concentration required to inhibit 50% of microbial growth in vitro. Due to the established lack of antimicrobial activity in N4-substituted sulfonamide metabolites, IC50 values for N4-Methyl Sulfadoxine against pathogens such as Plasmodium falciparum or bacterial strains like Escherichia coli are not determined, as the compound does not produce a dose-dependent inhibition of growth. nih.gov

Antimicrobial resistance to the parent compound, Sulfadoxine, is typically associated with specific point mutations in the gene encoding the target enzyme, dihydropteroate synthase (dhps). malariamatters.org These mutations reduce the binding affinity of Sulfadoxine to the enzyme. However, the inactivity of this compound is not related to these resistance mechanisms. Its lack of efficacy is fundamental and stems from its inability to bind to the enzyme's active site in the first place, regardless of whether the enzyme is from a susceptible or resistant strain. Therefore, this compound is considered inactive against both drug-susceptible and drug-resistant pathogen strains.

In Vivo Efficacy Studies in Non-Human Animal Models of Parasitic or Bacterial Infections

Given the absence of demonstrable in vitro efficacy, this compound is not progressed to in vivo studies in animal models for the evaluation of antimicrobial or antiparasitic effects.

No studies have been conducted to evaluate the efficacy of this compound in clearing parasitic or bacterial infections in animal hosts. The compound is predicted to be ineffective in vivo, consistent with the in vitro findings that modification of the N4-amino group abrogates its biological activity.

While there is no specific data on the metabolic fate of exogenously administered this compound, information on the metabolism of the parent drug, Sulfadoxine, provides relevant context. Sulfadoxine undergoes limited metabolism in the body. nih.gov The primary metabolic pathway involving the N4 position is acetylation, leading to the formation of N4-Acetyl Sulfadoxine. In plasma, approximately 5% of Sulfadoxine exists as this acetylated metabolite. fda.gov While N4-methylation is another possible metabolic transformation for aromatic amines, it is not a prominently reported pathway for Sulfadoxine. The distribution of such metabolites would be expected to follow that of other sulfonamide derivatives, but specific tissue distribution studies for this compound have not been performed due to its lack of therapeutic potential.

Investigation of Pharmacological Interactions of this compound in Non-Human Biological Systems

Pharmacological interaction studies are typically conducted for compounds with known biological activity to assess potential synergistic or antagonistic effects with other drugs. As this compound is considered a biologically inactive metabolite in terms of antimicrobial effects, it has not been the subject of pharmacological interaction studies in non-human biological systems.

Assessment of Synergistic or Antagonistic Interactions with Other Antimicrobial Agents

No data are available on the synergistic or antagonistic effects of this compound when combined with other antimicrobial compounds in preclinical non-human biological systems.

Enzyme Induction and Inhibition Studies in Non-Human Liver Microsome Models

There is no available information from studies investigating the potential of this compound to induce or inhibit metabolic enzymes in non-human liver microsome models.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.